

Application Notes and Protocols for Visualizing BNC210 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and potential imaging and electrophysiological techniques to visualize and quantify the target engagement of BNC210, a negative allosteric modulator (NAM) of the α 7 nicotinic acetylcholine receptor (α 7 nAChR). The following protocols are intended to serve as a comprehensive guide for preclinical and clinical research.

Introduction to BNC210 and Target Engagement

BNC210 is an investigational drug that acts as a negative allosteric modulator of the $\alpha7$ nAChR.[1][2] Unlike orthosteric antagonists that directly block the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to acetylcholine, resulting in a reduction of ion flow through the channel. Visualizing and quantifying this target engagement in the central nervous system (CNS) is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in clinical trials.

This document outlines three primary methodologies for assessing BNC210 target engagement:

 Positron Emission Tomography (PET) Imaging: To measure the modulation of orthosteric radioligand binding.



- Functional Magnetic Resonance Imaging (fMRI): To assess the downstream functional consequences of α7 nAChR modulation in specific brain circuits.
- Quantitative Electroencephalography (qEEG): To measure changes in brain electrical activity resulting from α7 nAChR modulation.

Positron Emission Tomography (PET) Imaging

PET imaging offers a quantitative method to assess the binding of a drug to its target in the living brain. For BNC210, an indirect approach using an orthosteric radioligand for the α 7 nAChR is the most feasible method, given the current absence of a specific PET tracer for the BNC210 allosteric binding site.

Principle: BNC210, as a negative allosteric modulator, is expected to decrease the binding affinity of orthosteric agonists and antagonists to the $\alpha 7$ nAChR. This change in affinity can be measured as a reduction in the binding potential (BP) of a selective $\alpha 7$ nAChR PET radioligand. [18F]ASEM is a well-characterized PET radioligand with high affinity and selectivity for the $\alpha 7$ nAChR.[3][4][5]

Experimental Protocol: [18F]ASEM PET Imaging to Measure BNC210 Target Engagement

Objective: To quantify the occupancy of the α 7 nAChR by BNC210 by measuring the displacement of the orthosteric radioligand [18F]ASEM.

Materials:

- PET scanner
- [18F]ASEM radioligand
- BNC210 investigational drug
- Arterial line for blood sampling (optional, for full kinetic modeling)
- Centrifuge and gamma counter for plasma analysis

Procedure:



• Subject Preparation:

- Subjects should be screened for any contraindications to PET imaging and the administration of BNC210.
- Informed consent must be obtained.
- For human studies, an arterial line may be inserted for continuous blood sampling to determine the arterial input function.

Study Design:

- A baseline PET scan with [18F]ASEM is performed to determine the baseline binding potential (BPND) in various brain regions.
- Following a sufficient washout period, subjects are administered a single dose of BNC210.
- A second PET scan with [18F]ASEM is performed at the expected time of peak BNC210 brain concentration.

• PET Scan Acquisition:

- A transmission scan is acquired for attenuation correction.
- A bolus injection of [18F]ASEM (typically 185-370 MBq) is administered intravenously.
- Dynamic emission data are collected for 90-120 minutes.
- If arterial sampling is performed, continuous blood samples are drawn and analyzed for parent radioligand concentration.

Image Analysis:

- PET images are reconstructed and co-registered with an anatomical MRI for delineation of regions of interest (ROIs), including the thalamus, hippocampus, and cortical regions known to have high α7 nAChR density.
- Time-activity curves (TACs) are generated for each ROI.

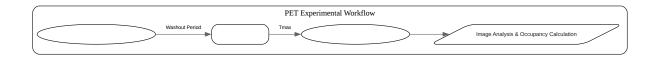


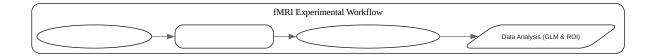
- The binding potential (BPND) is calculated using a reference region model (e.g., with the cerebellum as the reference region) or a full kinetic model with arterial input function.
- Target Occupancy Calculation:
 - The percentage of receptor occupancy (RO) by BNC210 is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_BNC210) / BP_ND_baseline] * 100

Data Presentation

Parameter	Baseline (Placebo)	Post-BNC210	% Change (Occupancy)
[18F]ASEM BPND (Thalamus)	e.g., 3.5	e.g., 2.1	e.g., 40%
[18F]ASEM BPND (Hippocampus)	e.g., 2.8	e.g., 1.8	e.g., 36%
[18F]ASEM BPND (Frontal Cortex)	e.g., 2.5	e.g., 1.7	e.g., 32%

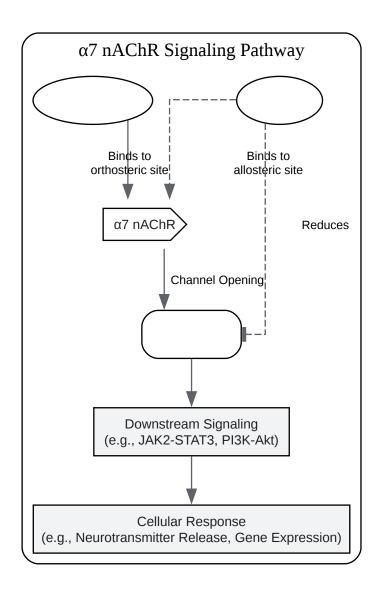
Note: The values in this table are hypothetical and for illustrative purposes.











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